Cas no 2168235-32-1 (2-[(Tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid)

2-[(Tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid is a protected cyclopentane derivative featuring both a carboxylic acid and a tert-butoxycarbonyl (Boc) group. This compound is valuable in organic synthesis, particularly in peptide and medicinal chemistry, where the Boc group serves as a temporary protecting group for amines, enabling selective reactions. The cyclopentane backbone contributes to conformational rigidity, making it useful in designing bioactive molecules. Its stability under basic conditions and ease of deprotection under acidic conditions enhance its utility in multi-step syntheses. The carboxylic acid moiety further allows for derivatization, facilitating the construction of complex molecular architectures. This compound is commonly employed in intermediate synthesis for pharmaceuticals and agrochemicals.
2-[(Tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid structure
2168235-32-1 structure
Product Name:2-[(Tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid
CAS No:2168235-32-1
MF:C11H18O4
MW:214.258224010468
CID:5770923
PubChem ID:72646670
Update Time:2025-10-22

2-[(Tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL23004339
    • 2168235-32-1
    • 2-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid
    • EN300-37408240
    • 2-[(Tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid
    • Inchi: 1S/C11H18O4/c1-11(2,3)15-10(14)8-6-4-5-7(8)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13)
    • InChI Key: LIMUNFUOJCCPSR-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(C1CCCC1C(=O)O)=O

Computed Properties

  • Exact Mass: 214.12050905g/mol
  • Monoisotopic Mass: 214.12050905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 63.6Ų

2-[(Tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-37408240-1.0g
2-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid
2168235-32-1
1g
$0.0 2023-06-06

Additional information on 2-[(Tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid

Comprehensive Overview of 2-[(Tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid (CAS No. 2168235-32-1)

2-[(Tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid (CAS No. 2168235-32-1) is a specialized organic compound widely utilized in pharmaceutical intermediates, peptide synthesis, and material science. Its unique structure, featuring a cyclopentane backbone and a tert-butoxy carbonyl (Boc) protecting group, makes it invaluable for controlled chemical reactions. Researchers and industries prioritize this compound for its stability, solubility, and compatibility with diverse synthetic protocols. As demand for precision chemistry grows, 2168235-32-1 has gained traction in drug discovery and bioconjugation applications.

The Boc-protected cyclopentane carboxylic acid derivative is particularly relevant in the context of green chemistry and sustainable synthesis. With increasing interest in eco-friendly reagents, this compound’s role in minimizing side reactions aligns with modern “green synthesis” trends. Laboratories frequently search for “Boc-protecting group alternatives” or “cyclopentane derivatives for drug design��, highlighting its interdisciplinary importance. Its CAS number (2168235-32-1) is often queried in databases like PubChem or Reaxys for structural validation.

From a technical perspective, 2-[(Tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid exhibits optimal reactivity in amide bond formation, a critical step in peptide synthesis. Its carboxylic acid moiety allows for efficient coupling with amines, while the Boc group ensures selective deprotection under mild acidic conditions. This dual functionality addresses common challenges in peptide elongation and post-translational modifications, topics frequently discussed in biochemical forums.

Recent advancements in high-throughput screening (HTS) have further amplified the demand for structurally diverse building blocks like 2168235-32-1. Its compatibility with automated synthesis platforms makes it a staple in combinatorial chemistry libraries. Users often search for “Boc-cyclopentane carboxylic acid solubility” or “storage conditions for CAS 2168235-32-1”, reflecting practical concerns in lab settings. Proper handling recommendations include inert atmosphere storage to preserve its integrity.

In material science, this compound contributes to the development of functionalized polymers and supramolecular architectures. Its rigid cyclopentane ring enhances thermal stability, while the carboxyl group enables covalent attachment to surfaces—an area explored in nanotechnology and sensor design. Queries like “cyclopentane-based linkers for MOFs” or “Boc-acid derivatives in coatings” underscore its versatility beyond life sciences.

To summarize, 2-[(Tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid (CAS 2168235-32-1) bridges multiple scientific domains with its robust chemical profile. Whether optimizing peptide therapeutics, designing smart materials, or advancing catalytic systems, this compound remains a cornerstone of innovation. Its keyword-rich nomenclature (Boc-cyclopentane carboxylic acid, tert-butoxy carbonyl derivatives) ensures high discoverability in academic and industrial research databases.

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